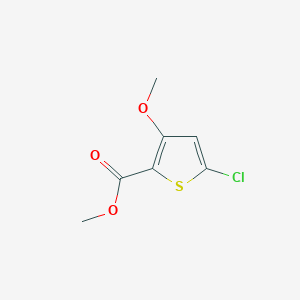

Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUUJYCERAHOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with thiophene, which undergoes chlorination to introduce a chlorine atom at the 5-position.

Carboxylation: Finally, the carboxylation of the 2-position is achieved, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, followed by carboxylation and esterification under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5-chloro-3-methoxythiophene-2-carboxylic acid. This reaction is critical for accessing the carboxylic acid derivative, which serves as a precursor for further functionalization.

Conditions and Reagents

-

Acidic Hydrolysis : Concentrated HCl (5–10%) in refluxing ethanol (2–4 hours, 70–80°C).

-

Basic Hydrolysis : NaOH (10–20% aqueous) at 80–100°C for 4–6 hours, followed by acidification with HCl.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl, ethanol, reflux (70–80°C) | 5-Chloro-3-methoxythiophene-2-carboxylic acid | 85–90% | |

| Basic Hydrolysis | NaOH (aq), 80–100°C | 5-Chloro-3-methoxythiophene-2-carboxylic acid | 75–80% |

Nucleophilic Aromatic Substitution at C5

The chlorine atom at the 5-position participates in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups (e.g., ester at C2). Amines, alcohols, and thiols can displace the chloride under optimized conditions.

Example Reaction with Amines

Methyl 5-chloro-3-methoxythiophene-2-carboxylate reacts with primary amines (e.g., benzylamine) in the presence of Pd(OAc)₂ and Xantphos to yield 5-aminated derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Benzylamine, Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | Methyl 5-(benzylamino)-3-methoxythiophene-2-carboxylate | 65–70% |

Mechanistic Insight

The ester group at C2 activates the thiophene ring toward electrophilic substitution, directing nucleophiles to the C5 position. Palladium catalysis facilitates oxidative addition and reductive elimination steps in cross-coupling reactions .

Cross-Coupling Reactions

The chlorine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Methyl 5-phenyl-3-methoxythiophene-2-carboxylate | 60–65% |

Key Considerations

-

Microwave irradiation (150W, 80°C) reduces reaction time to 30–45 minutes .

-

Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetalation efficiency.

Functionalization of the Methoxy Group

The methoxy group at C3 can undergo demethylation under strong acidic or Lewis acid conditions to generate a hydroxyl group, though this is less common due to steric and electronic hindrance.

Demethylation

-

Reagents : BBr₃ in CH₂Cl₂ at −78°C to 0°C.

-

Product : Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (yield: 50–55%).

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, though the electron-withdrawing ester and methoxy groups direct reactivity to specific positions.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : Methyl 5-chloro-3-methoxy-4-nitrothiophene-2-carboxylate (yield: 40–45%).

Reduction Reactions

The ester group can be reduced to a hydroxymethyl group using LiAlH₄:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C to reflux | 5-Chloro-3-methoxythiophene-2-methanol | 70–75% |

Cyclization Reactions

The compound participates in cyclocondensation reactions with hydrazines or diamines to form fused heterocycles. For example:

-

Reagents : Hydrazine hydrate in ethanol, 80°C.

-

Product : 5-Chloro-3-methoxythieno[2,3-d]pyridazin-4(5H)-one (yield: 55–60%).

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-3-methoxythiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

Key Reactions:

- Substitution Reactions: The chlorinated position can be targeted for nucleophilic substitution, allowing for the introduction of diverse functional groups.

- Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals.

Medicinal Chemistry

The compound has shown potential in drug development due to its bioactive properties. Its electrophilic nature allows it to interact with biological macromolecules, potentially leading to enzyme inhibition or modification.

Case Study:

In a study focusing on thiophene derivatives, this compound exhibited promising antimicrobial activity against various pathogens, suggesting its potential as a lead compound for antimicrobial agents .

Material Science

This compound is utilized in the development of materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and stability.

Applications:

- Conductive Polymers: Used in the synthesis of polymers that exhibit enhanced electrical conductivity.

- Organic Photovoltaics: Investigated for use in organic solar cells due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Position 3 and 5

Methyl 4-Chloro-3-Hydroxy-5-Methoxythiophene-2-Carboxylate (CAS: 95201-98-2)

- Structure : Differs by a hydroxyl group at position 3 instead of methoxy.

- However, it may reduce stability under acidic or oxidative conditions.

- Applications: Used as a precursor for downstream products like 4-(tert-butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid .

Methyl 5-Chloro-3-Hydroxythiophene-2-Carboxylate (CAS: 96232-69-8)

- Structure : Lacks the methoxy group at position 3, replaced by a hydroxyl group.

- Reactivity : The hydroxyl group allows for etherification or esterification, offering pathways for derivatization .

Methyl 5-Chloro-3-(Chlorosulfonyl)thiophene-2-Carboxylate (CAS: 158439-31-7)

- Structure : Features a chlorosulfonyl group at position 3.

- Properties : The electron-withdrawing chlorosulfonyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines for sulfonamide synthesis). This contrasts with the methoxy group’s electron-donating nature.

- Safety : More hazardous due to the reactive chlorosulfonyl moiety, requiring careful handling .

Variations in Substituent Position and Type

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

- Structure: Amino group at position 3 and methyl at position 4.

- Properties: The amino group enables participation in conjugation, altering electronic properties. This compound is a key intermediate in heterocyclic chemistry, particularly for synthesizing fused-ring systems .

Methyl 3-Hydroxy-5-Methyl-2-Thiophenecarboxylate (CAS: 5556-22-9)

- Structure : Methyl group at position 5 and hydroxyl at position 3.

- The hydroxyl group allows for hydrogen bonding, influencing crystal packing .

Comparative Data Table

Biological Activity

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a compound belonging to the thiophene family, characterized by its unique chemical structure and functional groups, which confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 207.66 g/mol. The presence of a chloro group and methoxy group on the thiophene ring enhances its reactivity and interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Preliminary studies indicate that it exhibits effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The Minimum Inhibitory Concentration (MIC) values reported are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus agalactiae | 75 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents targeting resistant bacterial strains .

2. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and survival. Specifically, the compound's functional groups may interact with enzymes or receptors associated with cancer progression, potentially leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity to targets such as enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions crucial for bacterial survival and cancer cell proliferation .

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound, for their biological activities. The results indicated significant antibacterial effects and potential anticancer properties, warranting further investigation into their pharmacological applications .

Q & A

Q. What are the key steps for synthesizing Methyl 5-chloro-3-methoxythiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves refluxing precursors in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert gas (e.g., N₂). For example, analogous thiophene derivatives are synthesized using stoichiometric ratios of reactants (e.g., 1.2 equivalents of anhydrides) and purified via reverse-phase HPLC with gradients (e.g., methanol-water from 30%→100%) . Optimization includes adjusting solvent polarity, reaction time, and temperature to enhance yield. Monitoring by TLC and characterizing intermediates via -NMR ensures reaction progression.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., methyl ester at δ ~3.8 ppm) and confirm substitution patterns .

- IR Spectroscopy : Peaks at ~1700 cm confirm ester (C=O) and methoxy (C-O) groups .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Data collection involves high-resolution detectors, and hydrogen bonding networks are validated using software like SHELXPRO .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., chains, rings). For thiophene derivatives, donor-acceptor distances and angles are extracted from crystallographic data. Tools like Mercury (CCDC) visualize interactions, while Etter’s rules guide the identification of primary hydrogen bonds (e.g., O–H···O, N–H···O) . This analysis predicts packing efficiency and polymorph stability.

Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters?

- Methodological Answer :

- Purity Verification : Use HPLC to detect impurities; inconsistent melting points may indicate polymorphs or solvate formation .

- Data Validation : Cross-check crystallographic parameters (e.g., torsion angles, unit cell dimensions) against databases (e.g., Cambridge Structural Database). Discrepancies in puckering amplitudes (e.g., Cremer-Pople parameters) may arise from different refinement protocols in SHELX .

Q. How is the puckering conformation of the thiophene ring quantified, and what computational methods support this?

- Methodological Answer :

Cremer-Pople coordinates calculate ring puckering amplitude () and phase angle () using atomic displacements from the mean plane. For a five-membered thiophene ring, apply:

where is the displacement of atom . Software like Gaussian or ORCA computes these parameters from crystallographic data, aiding in conformational analysis .

Q. How do electron-withdrawing substituents (e.g., Cl, OMe) influence reactivity in further functionalization?

- Methodological Answer : The chloro group at position 5 directs electrophilic substitution to position 4 via resonance withdrawal. Methoxy at position 3 donates electron density, stabilizing intermediates. For example, Suzuki coupling or nucleophilic acyl substitution can be tailored by adjusting catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity. Reaction progress is tracked via LC-MS and -NMR (if fluorinated reagents are used) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between similar protocols?

- Methodological Answer : Yield discrepancies often stem from:

- Byproduct Formation : Competing reactions (e.g., over-esterification) in polar solvents like DMF.

- Catalyst Degradation : Moisture-sensitive catalysts (e.g., Pd-based) require strict anhydrous conditions.

- Purification Efficiency : Reverse-phase HPLC vs. column chromatography impacts recovery rates. Systematic DOE (Design of Experiments) identifies critical factors (e.g., temperature, stoichiometry) .

Structural and Functional Insights

Q. What role does the methoxy group play in stabilizing the molecular conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.